An In-depth Technical Guide to the Chemical Properties of 3-Cyclohexyl-2-butenoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Cyclohexyl-2-butenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Cyclohexyl-2-butenoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for 3-Cyclohexyl-2-butenoic acid in peer-reviewed literature, this document leverages data from its close structural analog, (2E)-3-Cyclohexylprop-2-enoic acid, to infer and present its physicochemical characteristics, spectroscopic profile, and potential synthetic routes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related unsaturated carboxylic acids.
Introduction
3-Cyclohexyl-2-butenoic acid is an unsaturated carboxylic acid characterized by a cyclohexyl moiety attached to the β-carbon of a butenoic acid backbone. This structural arrangement, particularly the α,β-unsaturated system, confers specific reactivity, making it a versatile building block in organic synthesis. The presence of the cyclohexyl group significantly influences the molecule's steric and electronic properties, as well as its lipophilicity, a key parameter in drug design for enhancing membrane permeability.[1] The compound exists as two geometric isomers, (E) and (Z), which may exhibit different physical properties and biological activities.
Chemical and Physical Properties
While specific experimental data for 3-Cyclohexyl-2-butenoic acid is not extensively documented, predicted values and data from analogous compounds provide valuable insights. The following tables summarize the known and predicted properties for the (E) and (Z) isomers of 3-Cyclohexyl-2-butenoic acid, alongside experimental data for the closely related (2E)-3-Cyclohexylprop-2-enoic acid for comparative purposes.
Table 1: Identifiers for 3-Cyclohexyl-2-butenoic Acid and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (E)-3-Cyclohexylbut-2-enoic acid | 74896-74-5[2] | C₁₀H₁₆O₂ | 168.23[2] |
| (Z)-3-Cyclohexylbut-2-enoic acid | 25229-42-9[3] | C₁₀H₁₆O₂ | 168.23[3] |
| (2E)-3-Cyclohexylprop-2-enoic acid | 56453-86-2[4] | C₉H₁₄O₂ | 154.21[4] |
Table 2: Physical Properties of 3-Cyclohexyl-2-butenoic Acid and Analogs
| Property | (E)-3-Cyclohexylbut-2-enoic acid (Predicted) | (Z)-3-Cyclohexylbut-2-enoic acid (Data not available) | (2E)-3-Cyclohexylprop-2-enoic acid (Experimental) |
| Boiling Point | 297.0 ± 9.0 °C[2] | - | 283.2 ± 9.0 °C (Predicted)[4] |
| Melting Point | - | - | 58-59 °C[4] |
| Density | 1.040 ± 0.06 g/cm³[2] | - | 1.125 ± 0.06 g/cm³ (Predicted)[4] |
| pKa | - | - | 4.76 ± 0.10 (Predicted)[4] |
| Appearance | - | - | White to light yellow solid[4] |
Spectroscopic Data (Inferred from (2E)-3-Cyclohexylprop-2-enoic acid)
The following spectroscopic data for (2E)-3-Cyclohexylprop-2-enoic acid can be used to predict the characteristic signals for 3-Cyclohexyl-2-butenoic acid. The key differences to expect would be the presence of a methyl group singlet in the ¹H NMR and a corresponding signal in the ¹³C NMR for the butenoic acid derivative.
Table 3: Spectroscopic Data for (2E)-3-Cyclohexylprop-2-enoic acid
| Technique | Observed Signals [4][5] |
| ¹H NMR | δ (ppm): 1.09-1.38 (m, 5H, cyclohexyl-H), 1.63-1.85 (m, 5H, cyclohexyl-H), 2.18 (m, 1H, cyclohexyl-H), 5.78 (d, J = 16.0 Hz, 1H, =CH-CO₂⁻), 7.01 (dd, J = 6.8 Hz, 16.0 Hz, 1H, cyclohexyl-CH=) |
| ¹³C NMR | δ (ppm): 25.7 (t, cyclohexyl), 25.9 (t, cyclohexyl), 31.6 (t, cyclohexyl), 40.5 (d, cyclohexyl), 118.0 (d, =CH-CO₂⁻), 157.1 (d, cyclohexyl-CH=), 171.3 (s, C=O) |
| IR (KBr) | 1686 cm⁻¹ (C=O stretch) |
| Mass Spec. | EI-MS m/z 154 (M⁺); HR-MS m/z 154.0995 (M⁺, calculated for C₉H₁₄O₂: 154.0994) |
Experimental Protocols
Proposed Synthesis of (E)-3-Cyclohexyl-2-butenoic acid
A plausible synthetic route would involve a Horner-Wadsworth-Emmons reaction between cyclohexanecarboxaldehyde and a phosphonate ester of acetic acid, followed by hydrolysis. A Wittig-type reaction is also a feasible approach.
Reaction Scheme:
Caption: Proposed synthesis of (E)-3-Cyclohexyl-2-butenoic acid.
Detailed Protocol (Hypothetical):
-
Ester Synthesis: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, triethyl phosphonoacetate (1.0 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of cyclohexanecarboxaldehyde (1.0 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by TLC.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is purified by column chromatography.
-
Hydrolysis: The purified ethyl (E)-3-cyclohexyl-2-butenoate is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide. The mixture is refluxed for 2-4 hours.
-
Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2 with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like hexane can be performed for further purification.[5]
Potential Biological Activity and Applications
While no specific biological activities have been reported for 3-Cyclohexyl-2-butenoic acid itself, compounds with similar structural motifs, such as a cyclohexene ring attached to a carboxylic acid, have demonstrated anti-inflammatory, antiviral, and antibacterial properties.[6] The α,β-unsaturated carboxylic acid moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, suggesting a possible mechanism of action.
Given its structural features, 3-Cyclohexyl-2-butenoic acid holds promise as an intermediate in the synthesis of more complex molecules with potential applications in:
-
Pharmaceuticals: As a scaffold for the development of novel therapeutic agents. The cyclohexyl group can enhance lipophilicity, which is often desirable for drug candidates.[1]
-
Agrochemicals: As a building block for new pesticides and herbicides.[1]
-
Fragrance and Flavor Industry: The ester derivatives of similar acids are often used in the fragrance industry.
Logical Workflow for Characterization
The following diagram outlines a standard workflow for the synthesis and characterization of 3-Cyclohexyl-2-butenoic acid.
References
- 1. 74896-74-5((E)-3-cyclohexylbut-2-enoic acid) | Kuujia.com [kuujia.com]
- 2. (2E)-3-cyclohexylbut-2-enoic acid CAS#: 74896-74-5 [m.chemicalbook.com]
- 3. 3-Cyclohexyl-2-butenoic acid-Molbase [molbase.com]
- 4. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID | 56453-86-2 [chemicalbook.com]
- 5. (2E)-3-CYCLOHEXYLPROP-2-ENOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
